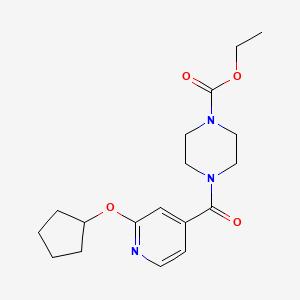
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate, also known as CPIP, is a chemical compound that has been widely used in scientific research. CPIP is a potent inhibitor of the protein kinase D (PKD) family, which plays a crucial role in cellular signaling pathways.
Mecanismo De Acción
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate inhibits PKD activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to downstream substrates. This results in the inhibition of downstream signaling pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation, induce apoptosis, and affect cell migration and invasion. Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate in lab experiments is its specificity for PKD family proteins. This allows researchers to study the function of these proteins without affecting other signaling pathways. However, one limitation of using Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate is its potential toxicity at high concentrations, which can affect the viability of cells.
Direcciones Futuras
There are many potential future directions for research on Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate. One area of interest is the development of Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate analogs with improved potency and selectivity for PKD family proteins. Another area of interest is the use of Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate as a therapeutic agent for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the role of PKDs in various cellular processes and signaling pathways.
In conclusion, Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate is a valuable tool for scientific research, allowing researchers to study the function of PKD family proteins and their role in cellular signaling pathways. Its specificity for PKDs, along with its potential therapeutic applications, make it an important area of study for future research.
Métodos De Síntesis
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate can be synthesized by reacting isonicotinoyl chloride with piperazine in the presence of a base, followed by the addition of cyclopentanol and ethyl chloroformate. The resulting product is then purified by column chromatography to obtain Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate in high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate has been extensively used in scientific research as a tool to study the function of PKD family proteins. PKDs are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Ethyl 4-(2-(cyclopentyloxy)isonicotinoyl)piperazine-1-carboxylate has been shown to inhibit the activity of PKDs in vitro and in vivo, leading to a better understanding of the role of PKDs in various cellular signaling pathways.
Propiedades
IUPAC Name |
ethyl 4-(2-cyclopentyloxypyridine-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-24-18(23)21-11-9-20(10-12-21)17(22)14-7-8-19-16(13-14)25-15-5-3-4-6-15/h7-8,13,15H,2-6,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJHJHWTVPQNSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2403101.png)
![5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403103.png)
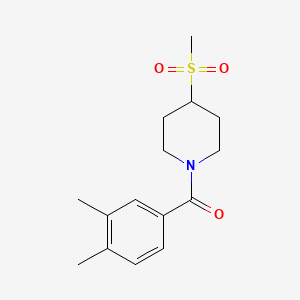

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)
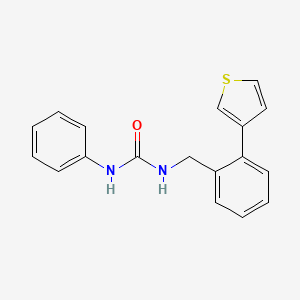
![3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2403111.png)
![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)
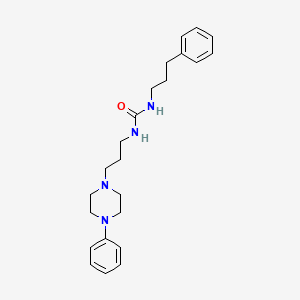
![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)
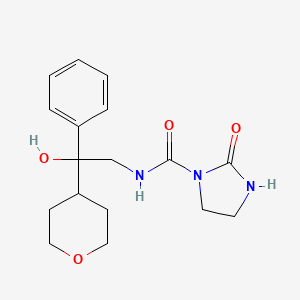


![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2403122.png)